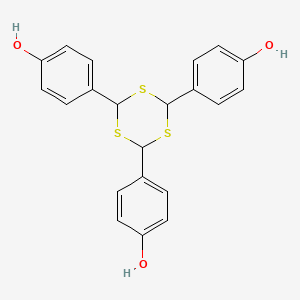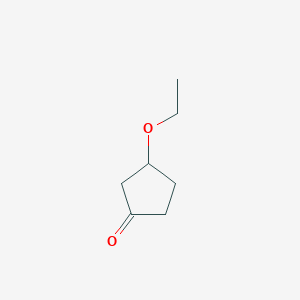
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with methoxy groups and a phenyl ring, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with formaldehyde in the presence of an acid catalyst to form an isochromanone intermediate . This intermediate can then undergo further reactions to introduce the naphthalene moiety and additional methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
化学反应分析
Types of Reactions
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit brain mitochondrial respiration via a monoamine oxidase/H2O2-dependent or non-dependent pathway . This inhibition can affect cellular energy production and metabolic processes.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A simpler compound with similar methoxy substitutions on the phenyl ring.
Homoveratric acid: Another compound with methoxy groups, known for its role as a dopamine metabolite.
Uniqueness
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is unique due to its naphthalene core and multiple methoxy substitutions, which confer distinct chemical and biological properties
属性
CAS 编号 |
65047-64-5 |
|---|---|
分子式 |
C22H24O7 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H20O5.C2H4O2/c1-22-16-8-6-12(9-17(16)23-2)14-7-5-13-10-18(24-3)19(25-4)11-15(13)20(14)21;1-2(3)4/h5-11,21H,1-4H3;1H3,(H,3,4) |
InChI 键 |
YBCOBHCJFHBMOK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C3=CC(=C(C=C3C=C2)OC)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


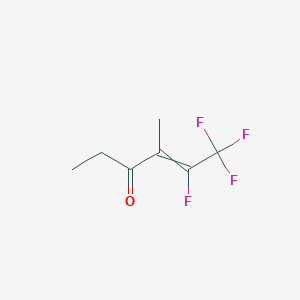
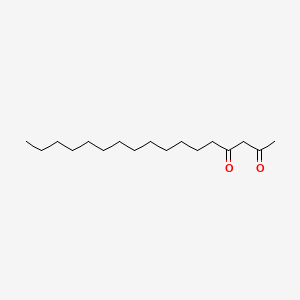
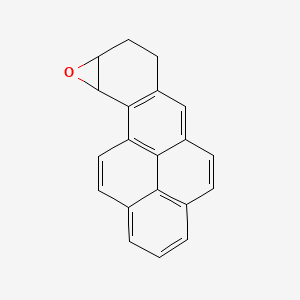
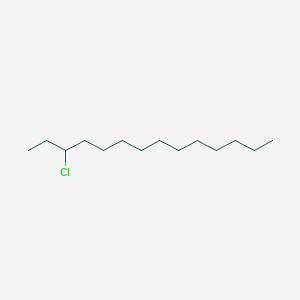

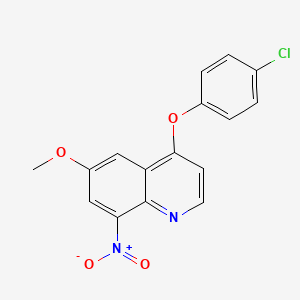
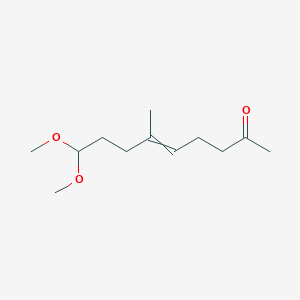

![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)

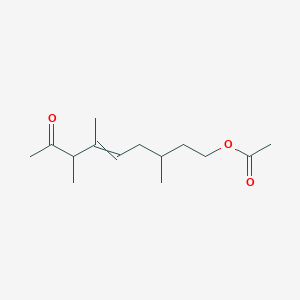
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
